1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide
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Overview
Description
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide is a complex organic compound that combines the structural features of imidazole and benzodiazepine derivatives. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties . Benzodiazepines are well-known for their psychoactive properties, often used in medications for their sedative and anxiolytic effects .
Preparation Methods
The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistency and yield .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride (LiAlH4) can convert it into alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the imidazole or benzodiazepine rings.
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium, and controlled temperature and pressure settings. Major products formed from these reactions include various substituted imidazole and benzodiazepine derivatives .
Scientific Research Applications
1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. In the case of its potential anxiolytic effects, it may interact with gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect . The imidazole moiety may also contribute to its biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Similar compounds include other imidazole and benzodiazepine derivatives, such as:
Clemizole: An antihistaminic agent with an imidazole ring.
Etonitazene: An analgesic with a benzodiazepine structure.
Omeprazole: An antiulcer drug containing an imidazole ring.
Diazepam: A well-known benzodiazepine used for its anxiolytic effects.
The uniqueness of 1H-Imidazole-4-carboxylic acid, 5-methyl-2-(7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl)hydrazide lies in its combined structural features, which may offer a broader range of biological activities and potential therapeutic applications .
Properties
CAS No. |
117267-52-4 |
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Molecular Formula |
C20H16Cl2N6O |
Molecular Weight |
427.3 g/mol |
IUPAC Name |
N'-[7-chloro-5-(2-chlorophenyl)-3H-1,4-benzodiazepin-2-yl]-5-methyl-1H-imidazole-4-carbohydrazide |
InChI |
InChI=1S/C20H16Cl2N6O/c1-11-18(25-10-24-11)20(29)28-27-17-9-23-19(13-4-2-3-5-15(13)22)14-8-12(21)6-7-16(14)26-17/h2-8,10H,9H2,1H3,(H,24,25)(H,26,27)(H,28,29) |
InChI Key |
JKMJTWSMYXIQSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CN1)C(=O)NNC2=NC3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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